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3-Amino-5,7-dimethyladamantan-

1-ol hydrochloride

Cat. No.: B117918 Get Quote

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal

chemistry. Its unique lipophilic and structurally robust nature allows for the modification of

pharmacological properties, including enhanced bioavailability and metabolic stability.

Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading

to the development of clinically significant drugs for a variety of diseases. This technical guide

provides a comprehensive overview of the biological activities of adamantane derivatives,

focusing on their antiviral, neuroprotective, antidiabetic, anticancer, anti-inflammatory, and

antimicrobial properties. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed examination of quantitative data, experimental

methodologies, and the underlying signaling pathways.

Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, were among the first

synthetic antiviral drugs developed. Their primary mechanism of action is the inhibition of the

influenza A virus M2 proton channel, a crucial component in the viral uncoating process.

Mechanism of Action: Influenza A M2 Proton Channel
Inhibition
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The M2 protein of the influenza A virus forms a homotetrameric ion channel in the viral

envelope.[1] This channel is activated by the low pH of the endosome after the virus enters a

host cell. The influx of protons through the M2 channel into the virion is essential for the

dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical

step for the release of the viral genome into the cytoplasm and subsequent replication.[2][3]

Amantadine and rimantadine bind to the pore of the M2 channel, blocking proton translocation

and thereby preventing viral uncoating.[2][4]
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Mechanism of adamantane derivatives in inhibiting influenza A viral uncoating.

Quantitative Antiviral Data
The antiviral efficacy of adamantane derivatives is commonly expressed as the 50% inhibitory

concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication

in vitro.
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Compound Virus Strain Cell Line IC50 (µM) Reference

Amantadine
Influenza

A/H3N2
- 0.38 [5]

Rimantadine
Influenza

A/H3N2
- 0.40 [5]

Glycyl-

rimantadine

Influenza

A/H3N2
- 0.11 [5]

Amantadine

Influenza

A/H1N1pdm2009

(S31N)

MDCK >100 [6]

(4S,6R)-9a
A/California/7/20

09(H1N1)pdm09
MDCK 19.8 [5]

(4R,6S)-9a
A/California/7/20

09(H1N1)pdm09
MDCK 11.3 [5]

Enol ester 10 (R)

A/IIV-

Orenburg/29-

L/2016(H1N1)pd

m09

MDCK 7.7 [5]

Enol ester 10 (S)

A/IIV-

Orenburg/29-

L/2016(H1N1)pd

m09

MDCK 7.7 [5]

Amantadine SARS-CoV-2 A549-ACE2 120-130 [7]

Rimantadine SARS-CoV-2 A549-ACE2 30-40 [7]

Tromantadine SARS-CoV-2 A549-ACE2 60-100 [7]

Neuroprotective Activity
Memantine, an aminoadamantane derivative, is a clinically approved drug for the treatment of

moderate-to-severe Alzheimer's disease. Its neuroprotective effects are primarily attributed to

its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
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Mechanism of Action: NMDA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its

action is mediated by receptors such as the NMDA receptor. In pathological conditions like

Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors,

resulting in a prolonged influx of calcium ions (Ca2+). This excitotoxicity triggers downstream

signaling cascades that lead to neuronal damage and apoptosis.[8][9][10] Memantine, being a

low-affinity, uncompetitive antagonist, blocks the NMDA receptor channel only when it is

excessively open, thereby preventing pathological Ca2+ influx without interfering with normal

synaptic transmission.[8][9][10]
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Memantine's mechanism in preventing NMDA receptor-mediated excitotoxicity.

Quantitative Neuroprotective Data
The potency of adamantane derivatives as NMDA receptor antagonists is quantified by their

50% inhibitory concentration (IC50) or inhibitor constant (Ki).
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Compound Receptor/Assay IC50 / Ki Reference

Memantine NMDA Receptor
IC50: 0.81 µM (MTT

assay)
[11]

Memantine NMDA Receptor
IC50: 0.99 µM (LDH

assay)
[11]

Memantine
NR1/2A NMDA

Receptor
IC50: 1.25 µM [12]

Ketamine
NR1/2A NMDA

Receptor
IC50: 0.35 µM [12]

Antidiabetic Activity
Certain adamantane derivatives, such as saxagliptin and vildagliptin, are potent inhibitors of

dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones, including glucagon-like peptide-

1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14][15] These

hormones are released from the gut in response to food intake and potentiate glucose-

dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-

cells. By inhibiting DPP-4, adamantane-based inhibitors increase the levels of active incretins,

leading to improved glycemic control.[13][14][15]
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Mechanism of DPP-4 inhibition by adamantane derivatives for glycemic control.

Quantitative Antidiabetic Data
The inhibitory potency of adamantane derivatives against DPP-4 is typically measured as IC50

or Ki values.
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Compound Enzyme IC50 / Ki Reference

Saxagliptin Human DPP-4 Ki: 1.3 nM [16][17]

5-hydroxy saxagliptin Human DPP-4 Ki: 2.6 nM [16][17]

Vildagliptin Human DPP-4 Ki: 13 nM

Sitagliptin Human DPP-4 Ki: 14 nM

Alogliptin Human DPP-4 IC50: <10 nM [18]

Linagliptin Human DPP-4 IC50: 1 nM [18]

Anticancer Activity
A growing body of research has highlighted the potential of adamantane derivatives as

anticancer agents, with activities observed against various cancer cell lines. The proposed

mechanisms often involve the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis
Several adamantane derivatives have been shown to induce apoptosis in cancer cells through

the intrinsic (mitochondrial) pathway.[16][19][20] This process involves the upregulation of pro-

apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer

membrane permeabilization, release of cytochrome c, and subsequent activation of caspases,

which execute programmed cell death.
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Induction of apoptosis in cancer cells by adamantane derivatives.
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Quantitative Anticancer Data
The in vitro anticancer activity of adamantane derivatives is typically evaluated by measuring

their 50% growth inhibitory concentration (IC50) against various cancer cell lines.
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Compound Cell Line IC50 (µM) Reference

2,2-bis(4-

aminophenyl)adamant

ane

HT-29 (Colon) 0.1 [21]

2,2-bis(4-

aminophenyl)adamant

ane

KM-12 (Colon) 0.01 [21]

2,2-bis(4-

aminophenyl)adamant

ane

SF-295 (CNS) 0.059 [21]

2,2-bis(4-

aminophenyl)adamant

ane

NCI/ADR-RES

(Breast)
0.079 [21]

Adamantane-

isothiourea deriv. 2
PC-3 (Prostate) < 25 [22]

Adamantane-

isothiourea deriv. 2
HepG-2 (Liver) < 25 [22]

Adamantane-

isothiourea deriv. 2
HCT-116 (Colon) 25-50 [22]

Adamantane-

isothiourea deriv. 2
MCF-7 (Breast) < 25 [22]

Adamantane-

isothiourea deriv. 2
HeLa (Cervical) < 25 [22]

Adamantyl isothiourea

deriv. 5
HepG-2 (Liver) 7.70 [13]

Adamantyl isothiourea

deriv. 6
HepG-2 (Liver) 3.86 [13]

Anti-inflammatory and Antimicrobial Activities
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Adamantane derivatives have also been investigated for their anti-inflammatory and

antimicrobial properties.

Quantitative Anti-inflammatory and Antimicrobial Data
Anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced

paw edema test, with results expressed as a percentage of edema inhibition. Antimicrobial

activity is determined by the minimum inhibitory concentration (MIC), which is the lowest

concentration of a compound that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Compound Dose
% Inhibition of
Edema (at 4h)

Reference

Compound 1 200 mg/kg 96.31 [1]

Compound 2 200 mg/kg 72.08 [1]

Compound 3 200 mg/kg 99.69 [1]

Indomethacin 10 mg/kg 57.66 [1]

Antimicrobial Activity

Compound Organism MIC (µg/mL) Reference

Derivative 9
S. epidermidis ATCC

12228
62.5 [23]

Derivative 19
Gram-negative

bacteria
125-500 [23]

N-substituted

phthalimide 1
S. aureus 0.022 [24]

N-substituted

phthalimide 2
S. aureus 0.05 [24]
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Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.

Workflow for Antiviral Plaque Reduction Assay

1. Seed susceptible host cells
in multi-well plates

2. Prepare serial dilutions of
adamantane derivative

3. Pre-incubate virus with
drug dilutions

4. Infect cell monolayers with
virus-drug mixture

5. Add semi-solid overlay
(e.g., agarose)

6. Incubate for several days
to allow plaque formation

7. Fix and stain cells
(e.g., crystal violet)

8. Count plaques and
calculate IC50
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General workflow for a plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby

Canine Kidney - MDCK cells for influenza virus) in multi-well plates and incubate until a

monolayer is formed.[12]

Compound Dilution: Prepare serial dilutions of the adamantane test compound in an

appropriate cell culture medium.

Virus-Compound Incubation: Mix a standardized amount of virus with each drug dilution and

incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to bind to the

virus.[12]

Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-

compound mixtures. Allow the virus to adsorb to the cells for approximately 1 hour.[5]

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid

medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the

test compound. This restricts viral spread to adjacent cells, leading to the formation of

localized plaques.[11]

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days

for influenza virus).

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a

dye such as crystal violet. Viable cells will be stained, while areas of virus-induced cell death

(plaques) will appear as clear zones.[5]

Data Analysis: Count the number of plaques in each well. The percentage of plaque

reduction is calculated relative to the virus control (no compound). The IC50 value is

determined by plotting the percentage of inhibition against the compound concentration.
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Whole-Cell Patch-Clamp Electrophysiology for NMDA
Receptor Antagonism

Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing

recombinant NMDA receptors.

Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an

inverted microscope. Perfuse the chamber with an external solution.

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a

resistance of 3-7 MΩ. Fill the pipette with an internal solution.

Whole-Cell Configuration: Approach a target cell with the micropipette while applying positive

pressure. Form a high-resistance seal (GΩ seal) with the cell membrane and then rupture

the membrane patch to achieve the whole-cell configuration.[25][26]

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply a solution

containing NMDA and glycine to evoke an inward current.

Antagonist Application: After obtaining a stable baseline current, co-apply the agonist

solution with various concentrations of the adamantane derivative (e.g., memantine).

Data Analysis: Measure the reduction in the peak amplitude of the NMDA-evoked current in

the presence of the antagonist. Plot the percentage of inhibition against the antagonist

concentration to determine the IC50 value.[25]

DPP-4 Enzyme Inhibition Assay
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of recombinant

human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and serial dilutions of

the adamantane inhibitor (e.g., saxagliptin).[27]

Enzyme-Inhibitor Incubation: In a 96-well microplate, mix the DPP-4 enzyme solution with

each concentration of the inhibitor and incubate for a short period (e.g., 10 minutes at 37°C).

[6]

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
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Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).[6][28]

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at

the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

[27]

Data Analysis: Calculate the percentage of DPP-4 inhibition for each inhibitor concentration

relative to the control (no inhibitor). Determine the IC50 value by plotting the percent

inhibition against the inhibitor concentration.[28]

MTT Assay for Cytotoxicity
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere

overnight.[29]

Compound Treatment: Treat the cells with various concentrations of the adamantane

derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[29]

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial

dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[29]

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in

HCl) to each well to dissolve the formazan crystals.[30]

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

The IC50 value is determined as the concentration of the compound that reduces cell

viability by 50%.

Carrageenan-Induced Paw Edema Assay
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental

conditions.
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Compound Administration: Administer the adamantane test compound or a vehicle control to

the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).[21][31]

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of

carrageenan (typically 1%) into the sub-plantar tissue of the right hind paw of each animal to

induce localized inflammation and edema.[21][24][31]

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2,

3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[24][32]

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared

to the vehicle control group at each time point.

Antimicrobial Susceptibility Testing (Broth
Microdilution)

Medium Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth)

for the microorganism being tested.

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the

adamantane derivative in the broth.[17][33][34]

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to

a 0.5 McFarland standard).[17]

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7]

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for

turbidity. The MIC is the lowest concentration of the compound at which there is no visible

growth of the microorganism.[17]

Conclusion

The adamantane scaffold has proven to be a remarkably versatile platform for the design and

development of a wide array of biologically active compounds. From the pioneering antiviral
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agents amantadine and rimantadine to the neuroprotective drug memantine and the

antidiabetic DPP-4 inhibitors, adamantane derivatives have made a significant impact on

modern medicine. The ongoing exploration of their anticancer, anti-inflammatory, and

antimicrobial potential continues to unveil new therapeutic opportunities. This guide has

provided a detailed overview of the quantitative biological data, experimental methodologies,

and mechanistic insights that are crucial for researchers and drug development professionals

working in this dynamic field. The continued investigation of structure-activity relationships and

the elucidation of detailed signaling pathways will undoubtedly pave the way for the next

generation of adamantane-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b117918#biological-activity-of-adamantane-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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